Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-
Description
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- (CAS: 1009235-46-4) is a sulfonamide derivative of alanine, characterized by a sulfonyl group attached to a 3-chloro-4-fluorophenyl moiety. Its molecular formula is C₉H₉ClFNO₄S, with a molecular weight of 281.69 g/mol . This compound belongs to the sulfonamide class, known for diverse biological activities, including enzyme inhibition and antimicrobial properties.
Properties
IUPAC Name |
(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4S/c1-5(9(13)14)12-17(15,16)6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWFAFUSMARDPX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351324 | |
| Record name | Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009505-66-1 | |
| Record name | Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 3-Chloro-4-fluorobenzenesulfonyl Chloride
- Precursor : 3-Chloro-4-fluoroaniline (prepared via hydrogenation of 3-chloro-4-fluoronitrobenzene using Pt/C catalyst under H₂, 0.1–5 MPa, 50–100°C, yielding >99.5% purity).
- Sulfonation : React 3-chloro-4-fluoroaniline with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to form the sulfonyl chloride.
Step 2: Coupling with β-Alanine
- Conditions :
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
- Base: Triethylamine (TEA) or aqueous NaOH to neutralize HCl.
- Molar Ratio: 1:1 (sulfonyl chloride : β-alanine).
- Temperature: 0–25°C, stirred for 4–6 hours.
- Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate under reduced pressure.
- Purification : Recrystallization from ethanol/water (yield: 85–92%).
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClFNO₄S | |
| Molecular Weight | 281.69 g/mol | |
| Purity (HPLC) | ≥95% | |
| Melting Point | 158–160°C (decomposes) | |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
Key Research Findings
- Catalyst Efficiency : Pt/C-catalyzed hydrogenation for precursor synthesis achieves >94% yield with minimal byproducts.
- Reaction Optimization :
- Spectroscopic Validation :
Challenges and Solutions
- Moisture Sensitivity : Sulfonyl chloride hydrolyzes readily; use anhydrous conditions and fresh reagents.
- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes residual sulfonic acid derivatives.
Industrial-Scale Considerations
- Cost-Effectiveness : 3-Chloro-4-fluoroaniline is commercially available but can be synthesized in-house via nitro reduction.
- Waste Management : Neutralize HCl gas with NaOH scrubbers to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfone derivatives .
Scientific Research Applications
Scientific Research Applications
The compound has shown promise in several areas:
1. Medicinal Chemistry
- Drug Development : Alanine derivatives are often utilized as building blocks for synthesizing pharmaceuticals. The sulfonyl group enhances the compound's reactivity, allowing for the development of enzyme inhibitors and receptor modulators.
- Anticancer Activity : Research indicates that compounds similar to alanine derivatives may inhibit cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can act as potent inhibitors of key enzymes involved in tumor growth.
2. Biochemical Research
- Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit specific enzymes such as carbonic anhydrase and dihydrofolate reductase (DHFR), which are critical in various metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that alanine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of alanine derivatives against various bacterial strains:
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
|---|---|---|---|
| Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl] | TBD | TBD | TBD |
| Sulfonamide A | 12.5 | 6.25 | 25 |
| Ciprofloxacin (control) | 0.5 | 0.25 | 1 |
Enzyme Inhibition Studies
Research has demonstrated that alanine derivatives can inhibit specific enzymes associated with disease processes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Dihydrofolate Reductase | Competitive Inhibitor | 0.81 |
| Carbonic Anhydrase | Non-competitive Inhibitor | TBD |
Case Studies and Research Findings
1. Inhibition of Tuberculosis Enzyme KasA
- A study synthesized alanine-derived compounds that inhibited the enzyme KasA, essential for Mycobacterium tuberculosis cell wall synthesis. This finding supports the potential of these compounds as novel antituberculosis agents.
2. Anticancer Properties
- Research indicated that alanine derivatives can act as inhibitors at the colchicine binding site, showing promising anticancer activity with IC50 values as low as 0.81 µM against prostate cancer cells (PC3).
3. DPP4 Inhibition
- Recent studies have designed new compounds based on alanine structures that act as DPP4 inhibitors relevant in diabetes treatment, demonstrating significant inhibitory activity compared to established drugs like Sitagliptin.
Mechanism of Action
The mechanism of action of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
- Backbone Variability: Replacement of alanine with methionine (sulfur-containing) or phenylalanine (aromatic side chain) alters hydrophobicity and steric bulk.
- Sulfonyl Group Modifications : Substituting the 3-chloro-4-fluorophenyl group with a 4-methylphenyl () or methylsulfonyl () group reduces electronegativity, impacting binding affinity in enzyme-substrate interactions.
- Halogen Effects : The 3-Cl,4-F combination in the target compound provides stronger electron-withdrawing effects compared to methyl or methoxy groups, favoring interactions with electron-rich biological targets .
Biological Activity
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a sulfonyl group and halogenated aromatic ring, enhances its potential as an inhibitor of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₉ClFNO₄S |
| Molecular Weight | 253.68 g/mol |
| CAS Number | 838876-58-7 |
| Functional Groups | Sulfonamide, halogenated aromatic |
The biological activity of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity. This mechanism is crucial for its potential application as a therapeutic agent in treating diseases such as cancer and inflammation.
Key Mechanisms Include:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate receptor functions, affecting signaling pathways crucial for cellular responses.
Biological Activity and Research Findings
Recent studies have highlighted the significant biological activities of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-:
- Antitumor Activity:
- Antimicrobial Properties:
- Enzyme Inhibition Studies:
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of Alanine derivatives against human cancer cell lines showed that treatment with N-[(3-chloro-4-fluorophenyl)sulfonyl]-alanine resulted in a significant reduction in cell viability compared to control groups. The study utilized various concentrations to determine dose-dependent effects.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus epidermidis. The results indicated a superior reduction in biofilm compared to standard antibiotics like Ciprofloxacin .
Comparative Analysis
To better understand the unique properties of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-, it is useful to compare it with similar compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| Alanine | C₃H₇NO₂ | Basic amino acid; limited biological activity |
| N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine | C₁₄H₁₁ClFNO₄S | Moderate enzyme inhibitor; broader applications |
| Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- | C₉H₉ClFNO₄S | Significant enzyme inhibition; strong antitumor properties |
Q & A
Q. What in vivo models are suitable for pharmacokinetic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
